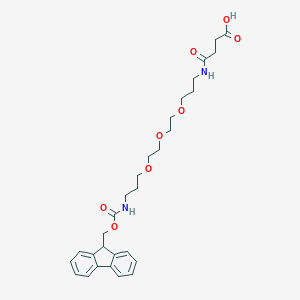

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Vue d'ensemble

Description

- L’androstènediol 17β-acétate est un stéroïde anabolisant-androgène synthétique et un ester d’androgène.

- Plus précisément, il s’agit de l’ester acétate C17β du 5-androstènediol (androst-5-ène-3β,17β-diol).

- Bien qu’il ait été synthétisé, il n’a jamais été commercialisé .

Méthodes De Préparation

- La voie de synthèse implique l’acétylation du 5-androstènediol en position 17β.

- Les méthodes de production industrielle ne sont pas bien documentées en raison de son utilisation limitée.

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc group is cleaved under basic conditions to expose the primary amine for subsequent coupling:

- Reagents : 20–30% piperidine in DMF .

- Conditions : Room temperature, 5–30 minutes .

- Outcome : Generates a free amine for conjugation (e.g., peptide chain elongation or PEGylation) .

Example : In solid-phase peptide synthesis, Fmoc deprotection allows resin-bound peptides to react with activated carboxylic acids .

Succinyl Carboxylic Acid Activation and Conjugation

The succinyl terminus undergoes activation for amide bond formation:

- Common reagents : HATU/HBTU with DIPEA in DMF .

- Mechanism : Forms an active ester intermediate, reacting with nucleophilic amines .

Key Reaction Data

Stability and Reaction Optimization

- Storage : Stable at -20°C under inert atmosphere; degrades upon prolonged exposure to moisture/light .

- Challenges : Retro-Michael reactions can occur with maleimide-based conjugates, limiting in vivo stability .

- Solutions : Use of non-cleavable PEG spacers or strain-promoted azide-alkyne cycloaddition (SPAAC) .

6.1. HIV-1 gp120 Inhibitor Development

- Procedure : Fmoc deprotection followed by HATU-mediated coupling to a peptide triazole .

- Result : Enhanced solubility and target binding affinity (Kd = 4.2 nM for hMC4R) .

6.2. Squalene-Based Multivalent Constructs

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying steroid chemistry.

Biology: Investigated for its effects on cell growth and differentiation.

Industry: Not widely used due to lack of commercial availability.

Mécanisme D'action

Cibles moléculaires: L’androstènediol 17β-acétate interagit probablement avec les récepteurs des androgènes.

Voies: Il peut influencer l’expression génique, la signalisation cellulaire et les effets tissulaires spécifiques.

Comparaison Avec Des Composés Similaires

Composés similaires: L’androstènedione (androst-4-ène-3,17-dione) est étroitement apparentée.

Unicité: La modification de l’ester acétate le distingue des autres androgènes.

N’oubliez pas que l’androstènediol 17β-acétate reste largement inexploré et que des recherches supplémentaires sont nécessaires pour en découvrir tout le potentiel. Si vous avez d’autres questions ou si vous avez besoin d’informations supplémentaires, n’hésitez pas à demander

Activité Biologique

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine (CDX-F0204) is a bifunctional cross-linker that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is characterized by its ability to facilitate PEGylation, a process that enhances the solubility and stability of biologically active molecules such as peptides and proteins. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant case studies.

Structural Information

- Chemical Formula : C29H38N2O8

- Molecular Weight : 542.62 g/mol

- CAS Number : 172089-14-4

- Appearance : Light yellow liquid or solidified mass

- Solubility : Soluble in methanol or acetone

Physical Properties

| Property | Value |

|---|---|

| Purity | ≥98% (HPLC) |

| Stability | Stable for at least 2 years when stored at -20°C |

| Handling Conditions | Keep cool and dry; protect from light and moisture |

This compound acts primarily as a bifunctional linker in the PEGylation of biomolecules. PEGylation significantly alters the pharmacokinetics of drugs by improving their solubility and reducing immunogenicity. The presence of multiple functional groups allows for versatile conjugation strategies with various biomolecules.

Applications in Research

- Drug Delivery Systems : The compound is utilized to modify therapeutic proteins to enhance their circulation time and bioavailability.

- Immunoconjugates : It serves as a cross-linker for antibodies, improving targeting and efficacy against specific antigens.

- Bioconjugation Techniques : Facilitates the site-specific modification of biomolecules, enabling precise control over drug design.

Case Study 1: PEGylation of Antibody Fragments

In a study published in Journal of Visualized Experiments, researchers demonstrated that the use of this compound for PEGylating antibody fragments resulted in improved serum half-life and reduced immunogenic response compared to non-PEGylated counterparts .

Case Study 2: Enhanced Solubility in Therapeutic Peptides

A comparative analysis highlighted that peptides modified with this compound exhibited significantly higher solubility in physiological conditions. This study emphasized its potential in formulating peptide-based therapeutics for better clinical outcomes .

Comparative Analysis with Other Cross-Linkers

| Property | N-Fmoc-N'-Succinyl-4,7,10-Trioxa | N-Boc-N'-Succinyl-4,7,10-Trioxa |

|---|---|---|

| Molecular Weight | 542.62 g/mol | 420.5 g/mol |

| Purity | ≥98% (HPLC) | ≥95% (HPLC) |

| Solubility | Methanol/Acetone | DMF |

| Application | Bifunctional linker for PEGylation | Bifunctional linker for synthesis |

Propriétés

IUPAC Name |

4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGYNWSOHMVYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589234 | |

| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172089-14-4 | |

| Record name | 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Fmoc protection in solid-phase peptide synthesis?

A1: Fmoc (9-fluorenylmethoxycarbonyl) is a base-labile protecting group commonly used in solid-phase peptide synthesis. Its advantages include: * Orthogonality: Fmoc is removed under basic conditions [, , ], which are orthogonal to the acidic conditions used to remove Boc (tert-butyloxycarbonyl) protecting groups. This allows for the selective deprotection of different functional groups during synthesis.* Mild Deprotection: Fmoc removal can be achieved under relatively mild basic conditions, minimizing side reactions and racemization of sensitive amino acids. [, , ] * UV Detection: The Fmoc group absorbs UV light, allowing for easy monitoring of reactions and purification of intermediates.

Q2: Why is the synthesis of N-methyl-α-amino acids important in peptide research?

A2: N-methyl-α-amino acids are important building blocks for synthesizing peptides with enhanced properties compared to their non-methylated counterparts. These properties include:

- Conformationally Restricted: N-methylation introduces steric hindrance, restricting the peptide backbone's flexibility and potentially leading to more defined conformations. This is crucial for enhancing biological activity and selectivity. [, ]

- Protease Resistance: N-methylated peptides are often more resistant to degradation by proteases, making them attractive candidates for developing therapeutic peptides with improved stability and longer half-lives in vivo. [, ]

Q3: What innovative methods are described in these papers for synthesizing N-Fmoc-N-methyl-α-amino acids?

A3: The papers present two main approaches:

- Solid-Phase Synthesis: One paper describes a solid-phase approach using 2-chlorotrityl chloride resin to temporarily protect the carboxylic acid of the amino acid. Diazomethane is then used to methylate the sulfonamide function. This method is highlighted for its efficiency and compatibility with various side chain protecting groups. [, ]

- Solution-Phase Synthesis: Another paper outlines a solution-phase method using N-nosyl-α-amino acids protected as phenacyl esters. Diazomethane is employed for methylation, and selective deprotection of either the carboxyl or both amino and carboxyl groups is achieved by adjusting the reagent's molar excess. This method emphasizes its simplicity and preservation of acid-sensitive protecting groups. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.